molecular formula C23H28N2O7 B3626918 DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B3626918
M. Wt: 444.5 g/mol
InChI Key: UUMQJRUBBORSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes diisopropyl groups, a dimethoxyanilino moiety, and an isophthalate core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid derivatives with 2,4-dimethoxyaniline under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate esterification and amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anilino and isophthalate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIISOPROPYL 5-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate
  • DIISOPROPYL 5-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)isophthalate

Uniqueness

DIISOPROPYL 5-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dipropan-2-yl 5-[(2,4-dimethoxyphenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O7/c1-13(2)31-21(26)15-9-16(22(27)32-14(3)4)11-17(10-15)24-23(28)25-19-8-7-18(29-5)12-20(19)30-6/h7-14H,1-6H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQJRUBBORSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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